(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane
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Overview
Description
(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C11H22Si. It features a cyclopentene ring substituted with two methyl groups at the 3-position and a trimethylsilyl group attached to a methylene bridge. This compound is of interest in organic synthesis due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane typically involves the reaction of (3,3-Dimethylcyclopenten-1-yl)methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential in modifying biomolecules.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane involves its ability to act as a nucleophile or electrophile in various reactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects. The molecular targets and pathways depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethylcyclopenten-1-yl)methanol
- Trimethylsilyl chloride
- Cyclopentene derivatives
Uniqueness
(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane is unique due to its combination of a cyclopentene ring and a trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
(3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Si/c1-11(2)7-6-10(8-11)9-12(3,4)5/h8H,6-7,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZGPJIBWOQWAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C1)C[Si](C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370020 |
Source
|
Record name | (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177087-93-3 |
Source
|
Record name | (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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